molecular formula C6H16NO+ B1209740 alpha-Methylcholine CAS No. 21618-46-2

alpha-Methylcholine

Cat. No.: B1209740
CAS No.: 21618-46-2
M. Wt: 118.2 g/mol
InChI Key: CQAUBRYQGMZJLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Methylcholine typically involves the reaction of trimethylamine with 1-chloro-2-propanol under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained in the form of a crystalline solid, which is then packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

alpha-Methylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

alpha-Methylcholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Methylcholine involves its interaction with molecular targets through ionic and hydrogen bonding. It can modulate various biochemical pathways by influencing the activity of enzymes and receptors. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

alpha-Methylcholine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group and quaternary ammonium structure make it versatile for various applications .

Properties

IUPAC Name

1-hydroxypropan-2-yl(trimethyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQAUBRYQGMZJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80944216
Record name 1-Hydroxy-N,N,N-trimethylpropan-2-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21618-46-2
Record name alpha-Methylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021618462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-N,N,N-trimethylpropan-2-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80944216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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